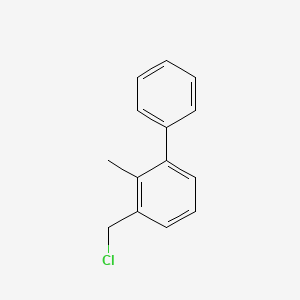

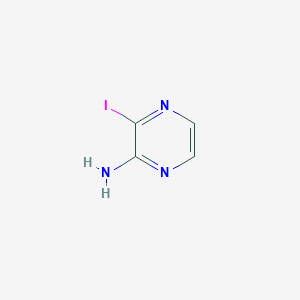

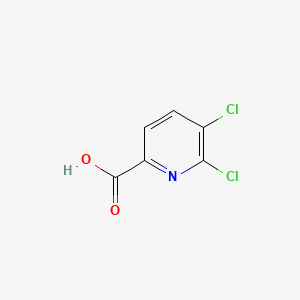

![molecular formula C7H12N2O2 B1317303 (9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one CAS No. 930783-26-9](/img/structure/B1317303.png)

(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one

説明

(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one, also known as (9AR-HHPO), is a heterocyclic compound with potential applications in scientific research. It is a member of the pyrazinone family, which is a group of organic compounds that contain a pyrazinone ring. It has been widely studied due to its potential to act as an inhibitor in various biochemical processes.

科学的研究の応用

(9AR-HHPO) has been studied extensively due to its potential as an inhibitor in various biochemical processes. It has been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the transmission of nerve impulses. It has also been found to inhibit the activity of phospholipase A2, which is involved in the production of inflammatory mediators. Additionally, (9AR-HHPO) has been studied for its potential to inhibit the growth of cancer cells.

作用機序

The exact mechanism of action of (9AR-HHPO) is still under investigation. However, it is believed that the compound works by inhibiting the activity of enzymes involved in biochemical processes. It is thought to do this by forming a covalent bond with the active site of the enzyme, thus preventing the enzyme from binding to its substrate and carrying out its function.

Biochemical and Physiological Effects

The biochemical and physiological effects of (9AR-HHPO) have been studied in various animal models. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been found to reduce the levels of certain cytokines, which are involved in the inflammatory response. Additionally, (9AR-HHPO) has been found to reduce the levels of certain lipids, which are involved in the development of cardiovascular disease.

実験室実験の利点と制限

(9AR-HHPO) has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound to synthesize. Additionally, it is a relatively stable compound, which makes it easier to store and handle. However, (9AR-HHPO) is also a relatively toxic compound, which can be an issue when working with animals or tissue cultures. Additionally, its exact mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.

将来の方向性

There are several potential future directions for research involving (9AR-HHPO). One possible direction is to further investigate its mechanism of action and its effects on various biochemical processes. Additionally, further studies could be conducted to investigate its potential as an anti-cancer agent. Furthermore, further research could be done to investigate the potential of (9AR-HHPO) as an anti-inflammatory and anti-oxidant agent. Finally, further studies could be conducted to investigate its potential as a therapeutic agent for various diseases, such as cardiovascular disease and neurodegenerative diseases.

合成法

The synthesis of (9AR-HHPO) involves a multi-step process. The first step is the synthesis of 1-methyl-2-amino-3-methyl-4-oxo-1,4-dihydropyridine-5-carboxylic acid (1). This is accomplished by the reaction of 1-methyl-3-methyl-4-oxo-1,4-dihydropyridine-5-carboxylic acid (2) with methyl amine. Following this, the reaction of 1 with ethyl chloroformate produces the corresponding ethyl ester (3). This is then reacted with hydrazine hydrate to form the hydrazone (4). Finally, the hydrazone (4) is oxidized using potassium bromate to yield (9AR-HHPO) (5).

生化学分析

Biochemical Properties

(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one plays a pivotal role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, altering their catalytic efficiency and substrate specificity . Additionally, this compound can bind to certain proteins, affecting their conformation and stability . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Furthermore, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These cellular effects highlight the compound’s potential in regulating cellular functions and its implications in disease treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves several intricate processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound can bind to specific receptors or enzymes, modulating their activity and downstream signaling pathways . Additionally, it can inhibit or activate enzymes involved in critical biochemical reactions, thereby influencing cellular processes . These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity . Over extended periods, it may undergo degradation, leading to changes in its efficacy and cellular effects . Understanding these temporal effects is vital for optimizing the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Studies have identified specific dosage thresholds for this compound, which are crucial for determining its safe and effective use in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, this compound has been shown to interact with enzymes involved in glycolysis and the citric acid cycle, affecting the overall metabolic balance. Understanding these metabolic interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

特性

IUPAC Name |

(9aR)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c10-7-5-11-4-6-3-8-1-2-9(6)7/h6,8H,1-5H2/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCWTJKARNZOLR-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1)COCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2[C@H](CN1)COCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801224439 | |

| Record name | (9aR)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

930783-26-9 | |

| Record name | (9aR)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930783-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9aR)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

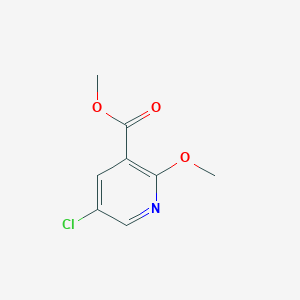

![Ethyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1317226.png)

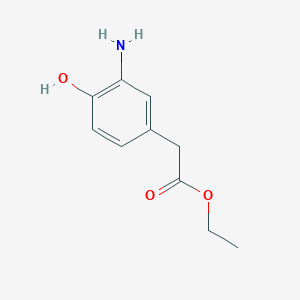

![2-Methyloxazolo[5,4-b]pyridine](/img/structure/B1317234.png)

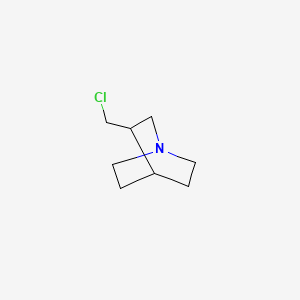

![3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-](/img/structure/B1317242.png)

![2-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B1317246.png)

![4-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1317247.png)